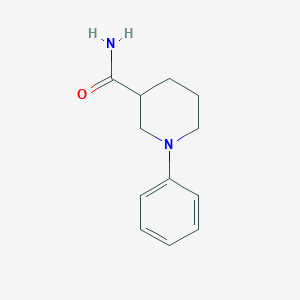

1-Phenylpiperidine-3-carboxamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-phenylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-12(15)10-5-4-8-14(9-10)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKZWKKEYNZSQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30737231 | |

| Record name | 1-Phenylpiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58971-08-7 | |

| Record name | 1-Phenylpiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Central Role of Piperidine Based Scaffolds in Modern Medicinal Chemistry

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern drug design and discovery. nih.gov This scaffold is not merely a passive structural element; it actively contributes to the biological and pharmacological profiles of molecules. Piperidine and its derivatives are prevalent in a vast number of pharmaceuticals and biologically active natural products. ingentaconnect.comlifechemicals.com There are currently over 100 commercially available drugs that incorporate a piperidine-based structure, spanning a wide array of therapeutic areas including anesthetics like Ropivacaine and antihistamines like Loratadine. lifechemicals.com

The utility of the piperidine scaffold in medicinal chemistry can be attributed to several key features:

Three-Dimensional Complexity : Unlike flat aromatic rings, the saturated piperidine ring possesses a distinct three-dimensional chair or boat conformation. lifechemicals.com This "3D shape" allows for the precise spatial orientation of substituents, enabling more complex and specific interactions with protein binding sites. lifechemicals.com

Modulation of Physicochemical Properties : The inclusion of a piperidine moiety can significantly influence a molecule's properties, such as solubility, lipophilicity, and metabolic stability. These modifications are crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.com

Improved Biological Activity and Selectivity : By serving as a rigid scaffold, the piperidine ring can lock attached functional groups into a desired conformation for optimal interaction with a biological target, thereby enhancing potency and selectivity. thieme-connect.com

Enhanced Pharmacokinetic Properties : Strategic incorporation of piperidine scaffolds can lead to improved pharmacokinetic characteristics, contributing to better bioavailability and duration of action. thieme-connect.com

The development of efficient synthetic methods to create substituted piperidines remains a significant focus of modern organic chemistry, reflecting the continued demand for these valuable building blocks in the pharmaceutical industry. nih.gov

Overview of Carboxamide Functional Groups Within Bioactive Small Molecules

The carboxamide functional group (-C(=O)N-) is one of the most frequently occurring functionalities in the realm of bioactive molecules and pharmaceuticals. researchgate.netnih.gov An analysis of medicinal chemistry literature reveals that the amide group is present in a very high percentage of bioactive compounds, a testament to its versatility and reliability in drug design. researchgate.netsci-hub.box

Carboxamides are integral to the structure and function of essential biomolecules, such as the amino acids asparagine and glutamine in proteins. jocpr.com In drug discovery, they serve as crucial pharmacophores that influence a compound's biological properties and are used as building blocks in the synthesis of a wide range of therapeutic agents. jocpr.com The ease of their synthesis and the vast commercial availability of building blocks make them a practical choice for exploring structure-activity relationships during the optimization of lead compounds. sci-hub.box

Contextualization of 1 Phenylpiperidine 3 Carboxamide As a Research Compound and Its Derivative Landscape

Established Synthetic Routes to the this compound Core

The construction of the this compound core relies on two fundamental transformations: the formation of the piperidine ring and the subsequent or concurrent formation of the amide bond.

Exploration of Key Cyclization and Ring-Forming Reactions

The synthesis of the piperidine ring, a saturated heterocycle, can be achieved through various intramolecular cyclization strategies. These methods often involve the formation of a carbon-nitrogen bond to close the six-membered ring.

Key cyclization approaches include:

Intramolecular Cyclization of Amino-aldehydes: A radical-mediated intramolecular cyclization of linear amino-aldehydes, catalyzed by cobalt(II), has been shown to produce piperidines in good yields. mdpi.com

Reductive Hydroamination/Cyclization of Alkynes: The intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes provides another route to the piperidine core. mdpi.com This reaction proceeds through an acid-mediated functionalization of the alkyne to form an enamine, which then generates an iminium ion that is subsequently reduced. mdpi.com

Hydride Transfer/Cyclization Cascade: A double, highly diastereoselective intramolecular cyclization of 1,3-ene-dienes can be initiated by a hydride transfer/cyclization cascade to form piperidine structures. mdpi.com

Cycloisomerization of 1,7-ene-dienes: The cycloisomerization of 1,7-ene-dienes has been discovered as a method for obtaining trans-divinylpiperidines. mdpi.com

Gold(I)-Catalyzed Intramolecular Dearomatization/Cyclization: This method provides a pathway to polysubstituted piperidines. mdpi.com

Radical Cyclization of 1,6-enynes: Intramolecular radical cyclization of 1,6-enynes, initiated by triethylborane, can be used to synthesize polysubstituted alkylidene piperidines. mdpi.com

One specific example involves the cyclization of suitably substituted nipecotamides to form piperidin-3-yl-oxathiazol-2-ones using chlorocarbonylsulfenyl chloride. researchgate.net

Optimization of Amide Bond Formation Techniques

The formation of the amide bond is a critical step in the synthesis of this compound. This transformation typically involves the reaction of a carboxylic acid or its activated derivative with an amine. lumenlearning.com

Common methods for amide bond formation include:

Direct Condensation: The direct reaction between a carboxylic acid and an amine is possible but often requires high temperatures and may be slow. lumenlearning.comrsc.org The use of catalysts, such as zirconium compounds, can significantly accelerate this reaction. rsc.org

Activation of Carboxylic Acids: To facilitate amide bond formation under milder conditions, carboxylic acids are often converted to more reactive species. A common strategy is the formation of acyl chlorides, which readily react with amines.

Coupling Reagents: A wide array of coupling reagents have been developed to promote amide bond formation by activating the carboxylic acid in situ.

One-Pot Deoxyfluorination-Amide Bond Formation: A modern approach involves the use of pentafluoropyridine (B1199360) (PFP) for the deoxyfluorination of carboxylic acids to form acyl fluorides, which can then react with amines in a one-pot process to yield amides. ntd-network.org This method offers mild reaction conditions and good yields. ntd-network.org

Enzyme-Catalyzed Amide Formation: In biological systems and increasingly in synthetic chemistry, enzymes are used to catalyze amide bond formation. lumenlearning.com These reactions are often highly efficient and selective. nih.gov

A study on the synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides utilized a modified Finkelstein halogen-exchange to facilitate N-alkylation in the final amide-forming step. nih.gov

Stereoselective Synthesis Approaches for Chiral this compound Derivatives

The presence of stereocenters in the piperidine ring necessitates the development of stereoselective synthetic methods to control the three-dimensional arrangement of atoms.

Strategies for Controlling Stereochemistry on the Piperidine Ring

Controlling the stereochemistry of substituents on the piperidine ring is crucial for determining the biological activity of the final compound.

Strategies for stereocontrol include:

Substrate-Controlled Diastereoselection: The existing stereochemistry in a starting material can direct the stereochemical outcome of subsequent reactions.

Reagent-Controlled Diastereoselection: The use of chiral reagents or catalysts can induce stereoselectivity in the formation of new stereocenters.

Stereoselective Cyclization Reactions: Many of the cyclization reactions mentioned in section 2.1.1 can be rendered stereoselective. For instance, stereoselective 6-endo-trig cyclization can lead to the formation of trans-piperidinones. mdpi.com

Oxidative Carbon-Hydrogen Bond Functionalization: The reaction of N-vinyl amides, carbamates, and sulfonamides containing pendent π-nucleophiles with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can produce piperidine structures with high levels of stereocontrol. rsc.org

Diastereoselective and Enantioselective Synthesis Protocols

The synthesis of specific diastereomers or enantiomers of this compound derivatives often requires specialized protocols.

Diastereoselective Synthesis: The preparation of polysubstituted N-hydroxypiperidines has been achieved through the intramolecular reductive cyclization of a monoxime of a 1,5-diketone, resulting in a single diastereomer as a racemate. ajchem-a.com A one-step, five-component cyclization cascade reaction has also been reported for the highly stereoselective construction of 2-hydroxy-2-trifluoromethylpiperidine analogs with multiple stereogenic centers. ajchem-a.com The reversal of diastereoselectivity in the synthesis of peptidomimetic 3-carboxamide-1,4-benzodiazepin-5-ones has been achieved by altering the cyclization methodology. nih.gov

Enantioselective Synthesis: While specific enantioselective syntheses for this compound were not detailed in the provided search results, general principles of asymmetric synthesis are applicable. These include the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis. For example, a desymmetrization approach has been developed for piperidine synthesis through selective lactam formation. mdpi.com

Diversification Strategies for this compound Analogs

The synthesis of analogs of this compound allows for the exploration of structure-activity relationships. Diversification can be achieved by modifying the phenyl group, the piperidine ring, or the carboxamide moiety.

Modification of the N-Phenyl Group: Analogs can be created by introducing various substituents onto the phenyl ring attached to the piperidine nitrogen.

Substitution on the Piperidine Ring: The piperidine ring itself can be further substituted at various positions to explore the impact on biological activity.

Variation of the Carboxamide Group: The amide portion of the molecule offers significant opportunities for diversification. A study on piperidine-3-carboxamides as human platelet aggregation inhibitors explored a variety of N-substituents on the carboxamide. nih.gov This work included the synthesis of 1-alkyl(aralkyl)nipecotamides, bis-nipecotamidoalkanes, and N,N'-bis(nipecotoyl)-piperazines. nih.gov

A facile synthesis for novel loperamide (B1203769) analogs, which are also based on a 4-phenylpiperidine (B165713) scaffold, highlights methods for creating diverse structures. mdpi.com

Systematic Modification of the N1-Phenyl Substituent

The introduction and modification of the N1-phenyl group are fundamental to creating analogs of this compound. A primary strategy involves the acylation of a pre-formed substituted aniline (B41778) with a suitable carboxylic acid derivative. For instance, a general method for preparing N-phenyl aromatic carboxamides involves reacting a 4-substituted-3-(1H-tetrazol-1-yl)aniline with a carboxylic acid chloride to yield the desired amide google.com. This approach allows for a wide variety of substituents on the phenyl ring, starting from commercially available or synthetically accessible anilines.

Another common approach is the N-arylation of a piperidine-3-carboxamide precursor. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for this transformation, enabling the formation of the N-aryl bond under relatively mild conditions.

Furthermore, derivatization can occur by starting with a core structure and performing subsequent reactions. For example, in the synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, an N-phenyl benzofuran-2-carboxamide (B1298429) is first synthesized and then N-alkylated nih.gov. This highlights a modular approach where the N-phenyl group is installed prior to further functionalization.

Introduction and Functionalization of Substituents on the Piperidine Ring (C2, C3, C4)

Site-selective functionalization of the piperidine ring is a key strategy for generating structural diversity. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled the direct introduction of substituents at specific positions.

C2-Functionalization: The C2 position of N-aryl piperidines is electronically activated, making it a prime target for functionalization. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been shown to selectively introduce functional groups at the C2 position of N-aryl piperidines with high stereoselectivity. acs.org The use of a chiral dirhodium tetracarboxylate catalyst can control the site-selectivity, favoring the C2 position alpha to the N-aryl group. acs.org Similarly, directed C-H activation has been used for the C2-arylation of piperidines. researchgate.net

C3 and C4-Functionalization: The C3 and C4 positions are generally less reactive towards direct C-H activation due to electronic effects from the nitrogen atom. researchgate.net However, indirect methods have been developed to access these positions. For C3-functionalization, an approach involves the cyclopropanation of an N-Boc-tetrahydropyridine followed by a reductive, regioselective, and stereoselective ring-opening of the resulting cyclopropane. nih.gov

For C4-functionalization, palladium-catalyzed C(sp³)–H arylation has been successfully employed. acs.org This method uses an aminoquinoline-based directing group attached at the C3 position to guide the arylation to the C4 position with excellent regio- and stereoselectivity. acs.org The reaction proceeds under silver-free conditions with a low catalyst loading. acs.org Another strategy to achieve C4-functionalization is to use specific N-protecting groups and rhodium catalysts that can override the electronic preference for C2 by creating steric hindrance, thereby favoring the C4 position. researchgate.netnih.gov

Derivatization of the Carboxamide Moiety (N-substitution)

The carboxamide group at the C3 position is a versatile handle for introducing a wide array of substituents, which can significantly influence the biological activity of the resulting compounds. The synthesis of these derivatives typically involves the coupling of a 1-phenylpiperidine-3-carboxylic acid with a diverse range of primary or secondary amines.

In the development of anti-osteoporosis agents, (R)-piperidine-3-carboxamide derivatives were synthesized with various substituted benzylamines, leading to compounds with potent inhibitory activity against cathepsin K. nih.gov Similarly, in the search for human platelet aggregation inhibitors, a series of 1-alkyl(aralkyl)nipecotamides (piperidine-3-carboxamides) were prepared with different N,N-disubstituted amides. nih.gov The synthesis of novel ligands for sigma receptors also involved the N-alkylation of a pre-formed carboxamide. nih.gov

The general synthetic route involves activating the carboxylic acid of 1-phenylpiperidine-3-carboxylic acid, often using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), followed by the addition of the desired amine. nih.gov

Below is a table summarizing various N-substituents that have been incorporated into the piperidine-3-carboxamide scaffold.

| Base Scaffold | N-Substituent on Carboxamide | Reference |

| (R)-1-((4-methoxyphenyl)sulfonyl)piperidine | 2-methylbenzyl | nih.gov |

| (R)-1-((4-methoxyphenyl)sulfonyl)piperidine | 2-methoxybenzyl | nih.gov |

| 1-decylpiperidine | N,N-diethyl | nih.gov |

| 3-methyl-N-phenylbenzofuran-2-carboxamide | 3-(piperidin-1-yl)propyl | nih.gov |

| 1-decylpiperidine | Part of a piperazine (B1678402) dimer | nih.gov |

Advanced Synthetic Techniques and Catalyst Systems in this compound Chemistry

The synthesis of complex piperidine derivatives often relies on advanced catalytic systems to achieve high efficiency, selectivity, and stereocontrol.

Application of Transition Metal Catalysis in Piperidine Synthesis

Transition metals play a pivotal role in modern organic synthesis, and the construction of the piperidine ring is no exception. A variety of metals have been employed to catalyze key bond-forming reactions.

Palladium: Palladium catalysts are widely used for cross-coupling reactions to form C-C and C-N bonds. This includes the arylation of the piperidine ring at various positions. acs.orgacs.org For example, regioselective palladium-catalyzed synthesis has been used to create β-arylated piperidines. acs.org Hydrogenation of substituted pyridine (B92270) precursors using palladium on carbon (Pd/C) is also a common method to obtain the piperidine ring. mdpi.com

Rhodium: Rhodium catalysts have proven effective for the asymmetric hydrogenation of pyridine derivatives to produce chiral piperidines. mdpi.com They are also instrumental in C-H activation/functionalization reactions, allowing for the direct introduction of substituents onto the piperidine ring. acs.orgnih.govnih.gov

Iridium: Iridium-catalyzed hydrogen borrowing cascades have been developed for the stereoselective synthesis of substituted piperidines from simpler starting materials. nih.gov

Gold: Gold(I) complexes have been shown to catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. mdpi.com

Iron: Iron catalysts offer a more sustainable and cost-effective alternative for reactions such as the reductive amination of ω-amino fatty acids to form piperidines. mdpi.com

Investigation of Organocatalysis and Biocatalysis for Derivative Preparation

In recent years, organocatalysis and biocatalysis have emerged as powerful strategies for the asymmetric synthesis of piperidine derivatives, providing access to enantiomerically pure compounds under mild reaction conditions.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives or chiral phosphoric acids, have been successfully used in the asymmetric synthesis of substituted piperidines. rsc.org For example, an asymmetric organocatalytic synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates was achieved using a chiral phosphoric acid catalyst. rsc.org These methods often proceed through domino reactions, constructing the heterocyclic ring with multiple stereocenters in a single step. Chiral sulfinamide phosphinates have also been reported as effective catalysts for the enantioselective organocatalytic reduction of imines, leading to a variety of chiral amines that can be precursors to piperidine derivatives. researchgate.net

Biocatalysis: Enzymes offer unparalleled selectivity and operate under environmentally benign conditions. Biocatalytic methods are increasingly being explored for the synthesis of chiral piperidines. Lipases have been used for the kinetic resolution of racemic intermediates, and enzymatic reactions have been employed to produce versatile chiral synthons for the total synthesis of natural products containing the piperidine moiety. researchgate.net The synthesis of highly substituted piperidine analogs with biological activities has also been achieved through biocatalytic routes. ajchem-a.com

Systematic Elucidation of Structural Modifications on Biological Activity

Impact of N1-Phenyl Substitution Patterns on Receptor Binding and Enzyme Inhibition

The N1-phenyl ring is a critical component for interaction with various biological targets. Alterations to its substitution pattern have been shown to significantly impact both receptor binding affinities and enzyme inhibitory activities.

In the context of anticancer activity, a series of N-arylpiperidine-3-carboxamide derivatives were evaluated for their ability to induce senescence in human melanoma A375 cells. The initial hit compound, featuring an unsubstituted N1-phenyl ring, demonstrated moderate activity. However, the introduction of specific substituents on this ring led to notable changes in potency. For instance, the presence of electron-withdrawing groups, such as fluorine, was found to be crucial for antiproliferative activity. Compounds with 2,4-difluoro or 2,3,4-trifluoro substitution patterns on the phenyl ring exhibited significant potency. Conversely, the absence of these fluorine atoms or their placement at other positions resulted in a substantial loss of activity. nih.gov This suggests that the electronic properties and the specific placement of substituents on the N1-phenyl ring are key determinants for this particular biological effect.

Another study focused on piperidine-3-carboxamide derivatives as inhibitors of Cathepsin K, an enzyme implicated in osteoporosis. In this series, the N1-substituent was a sulfonyl group linked to a phenyl ring. The electronic nature of the substituents on this phenyl ring played a significant role in the inhibitory potency. Generally, electron-withdrawing groups at the para-position of the phenyl ring, such as chloro and bromo, resulted in higher potency compared to electron-donating groups like methyl or methoxy. nih.gov The 4-chloro substituted analog, in particular, demonstrated superior activity, which was attributed to favorable hydrophobic interactions within the enzyme's active site. nih.gov

Furthermore, in the development of novel analgesics, a 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide derivative was identified as a potent and selective μ-opioid receptor (MOR) ligand. This compound exhibited a high binding affinity for MOR (Ki = 7.3 ± 0.5 nM), with significantly lower affinity for δ-opioid (DOR) and κ-opioid (KOR) receptors. ebi.ac.uk The high selectivity was attributed to specific interactions, including hydrogen bonds and hydrophobic interactions with the MOR, while steric hindrance was proposed to prevent effective binding to DOR and KOR. ebi.ac.uk

Table 1: Impact of N1-Phenyl and Related Substitutions on Biological Activity

Role of Substituents at Piperidine C2, C3, and C4 Positions on Potency and Selectivity

Modifications to the piperidine ring itself are another critical avenue for optimizing the pharmacological properties of this compound analogs. The position, nature, and stereochemistry of substituents at the C2, C3, and C4 positions can profoundly influence potency and selectivity.

In the study of senescence-inducing agents for melanoma, the integrity of the piperidine-3-carboxamide moiety was found to be paramount. Shifting the carboxamide group to the C4 position (piperidine-4-carboxamide) resulted in an inactive compound. nih.gov This highlights the critical importance of the C3 substitution for this specific biological activity. Furthermore, introducing substituents on the piperidine ring can also modulate activity. For instance, in the pursuit of anti-osteoporosis agents, the introduction of a benzylamine (B48309) group at the C3 position of the piperidine ring was a key design strategy that led to a significant enhancement in Cathepsin K inhibitory activity compared to the lead compound. nih.gov

The substitution pattern on the piperidine ring can also influence selectivity. In a series of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide derivatives, the presence of both the C3 and C4 substituents was crucial for the observed high selectivity for the μ-opioid receptor over other opioid receptor subtypes. ebi.ac.uk

Table 2: Influence of Piperidine Ring Modifications on Biological Activity

Influence of Carboxamide Substituents on Pharmacological Profiles

The carboxamide group at the C3 position is a key pharmacophoric feature, and modifications to this moiety can significantly alter the pharmacological profile of the parent compound.

In a study on piperidine-3-carboxylic acid derivatives as antiplatelet agents, it was generally observed that carboxamides were more active than the corresponding esters. researchgate.net This suggests that the hydrogen bonding capabilities of the amide group are important for this activity. The nature of the substituent on the carboxamide nitrogen also plays a role. For instance, N-[4-(hexyloxy)phenyl]piperidine-3-carboxamide was identified as a promising antiplatelet compound. researchgate.net

In the context of anticancer agents, the antiproliferative activity of piperine-carboximidamide hybrids was investigated. While not strictly 1-phenylpiperidine-3-carboxamides, these compounds share the piperidine and carboxamide-like features. The study revealed that the nature of the substituent on the carboximidamide nitrogen influenced the potency against various cancer cell lines. For example, a 1,3-benzodioxole (B145889) derivative was found to be the most potent in the series. semanticscholar.org

Furthermore, in a series of N-substituted 1H-indole-2-carboxamides evaluated for anticancer activity, the nature of the N-substituent on the carboxamide was critical. A pyridinyl carboxamide derivative exhibited potent and selective activity against colon cancer cells. mdpi.com This highlights the potential for tuning the pharmacological profile by varying the group attached to the carboxamide nitrogen.

Table 3: Effect of Carboxamide Modifications on Pharmacological Activity

Conformational Analysis and Its Correlation with Biological Efficacy

The three-dimensional arrangement of a molecule is a crucial determinant of its interaction with a biological target. For this compound analogs, both conformational flexibility and stereochemistry play pivotal roles in their biological efficacy.

Strategies for Conformational Restriction and Their Effect on Activity

Conformational restriction is a common strategy in medicinal chemistry to enhance potency and selectivity by "pre-organizing" a molecule into its bioactive conformation. While specific studies on conformationally restricted 1-phenylpiperidine-3-carboxamides are not extensively detailed in the provided search results, the general principles of this approach are well-established. Strategies such as introducing rigidifying elements like double bonds or additional rings can lock the molecule into a specific shape. For example, the synthesis of piperidine derivatives through the hydrogenation of pyridines or the cyclization of linear precursors can lead to specific cis/trans isomers, which can be considered a form of conformational control. mdpi.com The resulting stereoisomers can then be evaluated to determine which conformation is more favorable for binding to a particular target.

Stereochemical Influence on Ligand-Target Interactions

The stereochemistry of this compound analogs can have a profound impact on their biological activity. In the investigation of N-arylpiperidine-3-carboxamide derivatives as antimelanoma agents, a significant level of enantioselectivity was observed. The (S)-configuration of the hit compound was found to be approximately 15-fold more potent than the (R)-configuration. nih.gov This stark difference in activity underscores the importance of the chiral center at the C3 position of the piperidine ring for optimal interaction with the biological target. The specific three-dimensional arrangement of the substituents dictated by the stereocenter is crucial for achieving the desired pharmacological effect. This finding emphasizes that the development of single-enantiomer drugs can lead to more potent and selective therapeutic agents.

Table 4: Stereochemical Influence on Antimelanoma Activity

Ligand Efficiency and Optimization Strategies in this compound Design

In modern drug discovery, the optimization of lead compounds extends beyond merely increasing binding affinity. Ligand efficiency (LE) metrics have become indispensable tools for guiding the design process, ensuring that potency gains are achieved in an efficient manner relative to the properties of the molecule. wikipedia.orgcore.ac.uk LE is a measure of the binding energy per non-hydrogen atom, providing insight into how effectively a molecule utilizes its size to bind to a target. wikipedia.org Related metrics such as the binding efficiency index (BEI) and surface-binding efficiency index (SEI) also offer valuable perspectives by normalizing potency against molecular weight or polar surface area, respectively. wikipedia.org A key strategy in lead optimization is to improve these efficiency metrics, which often correlates with enhanced drug-like properties. core.ac.uk

The systematic modification of the this compound scaffold has led to the identification of potent modulators for various biological targets. SAR studies are essential to understand how different substituents on the core structure influence biological activity.

For instance, a study focused on developing antimelanoma agents identified N-arylpiperidine-3-carboxamide derivatives that induce a senescence-like phenotype in cancer cells. nih.gov Initial screening identified a hit compound which served as the basis for a focused library of analogs. The subsequent SAR evaluation revealed that specific substitutions were critical for potency. As detailed in the table below, the S-isomer with a pyridine ring in the N-aryl position (Ring B) and a pyrrole (B145914) substituent at R³ (Compound 54) demonstrated a significant increase in both antiproliferative and senescence-inducing activity compared to the initial hit. nih.gov

Table 1: SAR of N-Arylpiperidine-3-carboxamide Analogs against Melanoma Cells

In a separate line of research, piperidine-3-carboxamide derivatives were synthesized and evaluated as inhibitors of cathepsin K, a target for anti-osteoporosis agents. mdpi.com Molecular docking and biological evaluation of these compounds showed that specific interactions are key to their inhibitory power. Compound H-9, with a 4-chlorophenyl group, exhibited the most potent inhibition. mdpi.com Docking studies revealed that the phenyl, acylamino, and piperidyl groups all contribute positively to the inhibitory activity through interactions with the enzyme's active site. mdpi.com Furthermore, substituents like 4-chloro and 4-methoxy on the benzene (B151609) rings were found to enhance activity by stabilizing these interactions. mdpi.com

Table 2: Cathepsin K Inhibitory Activity of Piperidine-3-carboxamide Derivatives

The pursuit of enhanced biological activity also involves fine-tuning the molecule to elicit a specific and desirable biological response. In the case of the N-arylpiperidine-3-carboxamide derivatives developed as antimelanoma agents, the goal was not just cytotoxicity but the specific induction of a senescence-like phenotype, which represents a cessation of cell division. nih.gov The ability of compound 54 to potently induce this phenotype at a low concentration (EC₅₀ = 0.04 µM) highlights a successful modulation of its biological activity. nih.gov Similarly, the piperidine-3-carboxamide inhibitors of cathepsin K were shown to possess in vitro anti-bone resorption activity, confirming their functional efficacy beyond simple enzyme inhibition. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that links the chemical structure of compounds to their biological activities through mathematical equations. nih.gov This methodology is invaluable for predicting the activity of novel compounds, prioritizing synthesis efforts, and gaining insight into the molecular features that drive biological responses. nih.gov

The development of a robust QSAR model is a systematic process that begins with a dataset of compounds with known biological activities. nih.gov This dataset is typically partitioned into a training set, used to build the model, and a test set, used to evaluate its predictive power on compounds not used during model generation. mdpi.com

Various statistical and machine learning methods can be employed to generate the QSAR model. Multiple Linear Regression (MLR) is a common technique, but more advanced machine learning algorithms like Random Forest (RF), Gradient Boosting (GB), and Support Vector Machines (SVM) are increasingly used. nih.govmdpi.comnih.gov

A crucial aspect of QSAR modeling is rigorous validation to ensure the model is statistically significant and not the result of chance correlation. u-strasbg.fr Internal validation techniques include leave-one-out cross-validation (yielding a Q² value), while external validation involves predicting the activity of the test set compounds (yielding an R²pred value). nih.govrsc.org A robust and predictive model will have high values for the coefficient of determination (R²), Q², and R²pred. u-strasbg.frrsc.org For example, a successful QSAR model for NS5A inhibitors achieved an R² of 0.915 and a Q² of 0.941, indicating a strong correlation and predictive ability. nih.gov

Table 3: Typical Statistical Metrics for QSAR Model Validation

The core output of a QSAR model is an equation that identifies the key molecular descriptors—numerical representations of a molecule's physicochemical properties—that govern its biological activity. wisdomlib.org These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. By analyzing which descriptors are most influential, researchers can understand what structural features are important for activity.

For example, a QSAR study on antitubercular agents found that the model's predictive power was influenced by descriptors such as AATS5e (Average ATS autocorrelation of e-state), VR1_Dzs (Szeged index-weighted Randic-type matrix), SpMin7_Bhe (Smallest absolute eigenvalue of Burden matrix - 7 / weighted by relative atomic mass), TDB9e (3D-Topological Distance Based descriptor - 9 / weighted by Sanderson electronegativity), and RDF110s (Radial Distribution Function - 11.0 / weighted by atomic salvation). nih.gov The identification of such descriptors provides a roadmap for designing new this compound analogs. For instance, if a descriptor related to hydrophobicity is positively correlated with activity, chemists would focus on adding lipophilic groups. Conversely, if a steric descriptor indicates that bulky groups are detrimental, smaller substituents would be prioritized. This descriptor-guided approach accelerates the optimization cycle and increases the probability of designing more effective molecules. nih.gov

Mechanistic Insights and Biological Target Interactions of 1 Phenylpiperidine 3 Carboxamide

Elucidation of Molecular Mechanisms of Action for 1-Phenylpiperidine-3-carboxamide

The precise molecular mechanisms of action for this compound are not extensively detailed in publicly available research. However, insights can be drawn from the broader family of phenylpiperidine derivatives. The 1-phenylpiperidine (B1584701) scaffold is a known psychoactive moiety that can interact with various receptors and transporters in the central nervous system. For instance, 1-phenylpiperidine has been shown to have a high affinity for κ-opioid receptors and can inhibit dopamine (B1211576) uptake. biosynth.com The addition of a carboxamide group at the 3-position of the piperidine (B6355638) ring significantly alters the molecule's properties, likely shifting its interaction profile towards enzymatic targets. The mechanisms of related piperidine-carboxamide compounds often involve competitive or uncompetitive inhibition of specific enzymes, where the molecule binds to the active site or an allosteric site, preventing the natural substrate from binding and being processed. The specific interactions depend heavily on the substitutions on both the phenyl and carboxamide groups, which dictate the compound's affinity and selectivity for various biological targets.

Investigation of Enzyme Inhibition Profiles

The therapeutic potential of piperidine-carboxamide derivatives is largely defined by their ability to inhibit specific enzymes. Research into related structures has unveiled several key enzymatic targets.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. researchgate.netwikipedia.org Inhibition of NAPE-PLD is a strategy for modulating NAE signaling, which plays a role in various physiological processes, including pain, inflammation, and mood. researchgate.net

While direct inhibition by this compound is not documented, related carboxamide structures have been investigated as NAPE-PLD modulators. For example, structure-activity relationship (SAR) studies of pyrimidine-4-carboxamides have been conducted to develop inhibitors of NAPE-PLD. acs.org Furthermore, a high-throughput screening campaign identified a series of benzothiazole (B30560) phenylsulfonyl-piperidine carboxamides that, interestingly, act as activators of NAPE-PLD. acs.orgnih.govnih.gov This finding demonstrates that the piperidine carboxamide scaffold can indeed interact with NAPE-PLD and modulate its activity, suggesting that different substitutions could potentially convert these activators into inhibitors. One of the first small-molecule inhibitors of NAPE-PLD to be identified was a quinazoline (B50416) sulfonamide derivative, highlighting that non-piperidine carboxamides also target this enzyme. nih.gov

Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. nih.gov Its inhibition is a therapeutic target for metabolic diseases like obesity and diabetes, as well as certain types of cancer. nih.govresearchgate.net A series of piperidine-aryl urea-based carboxamides have been identified as potent and orally bioavailable inhibitors of SCD1. researchgate.netnih.gov

Initial SAR studies led to the discovery of potent inhibitors, with further exploration of the scaffold yielding compounds with significant in vivo activity. nih.govnih.gov For example, the compound 4-(2-Chlorophenoxy)-N-[3-(methyl carbamoyl)phenyl]piperidine-1-carboxamide exhibited robust, dose-dependent lowering of the desaturation index in animal models. researchgate.netnih.gov These findings underscore the potential for piperidine-based carboxamides to effectively inhibit SCD1.

Table 1: SCD1 Inhibition by Piperidine-Aryl Urea-Based Carboxamides This is an interactive table. Click on the headers to sort.

| Compound | Target | Activity | Reference |

|---|---|---|---|

| 4-(2-Chlorophenoxy)-N-[3-(methyl carbamoyl)phenyl]piperidine-1-carboxamide (4c) | SCD1 | Potent in vivo activity | researchgate.netnih.gov |

| Piperidine-aryl urea-based inhibitors | SCD1 | Potent and orally bioavailable | researchgate.netnih.gov |

| A939572 | SCD1 | IC50 < 4 nM | researchgate.net |

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that converts inactive cortisone (B1669442) to the active glucocorticoid cortisol within key metabolic tissues like the liver and adipose tissue. mdpi.comnih.gov Overactivity of 11β-HSD1 is linked to metabolic syndrome, type 2 diabetes, and obesity, making its inhibition a promising therapeutic strategy. mdpi.comnih.gov

Modifications of a high-throughput screening hit led to the identification of a series of piperidine amide inhibitors of human 11β-HSD1. capes.gov.br The synthesis and in vitro biological evaluation of these compounds have been described, establishing a clear structure-activity relationship for this class of inhibitors. capes.gov.br While specific inhibitory constants for these piperidine amides are detailed in specialized literature, the research confirms the viability of the piperidine-carboxamide scaffold for targeting 11β-HSD1. capes.gov.br Other related structures, such as pyrrolidine (B122466) carboxamides, have also been developed as potent and selective 11β-HSD1 inhibitors. researchgate.net

Carbonic Anhydrase IX (CA IX) is a tumor-associated enzyme that is overexpressed in many types of cancer. nih.govnih.gov It plays a role in pH regulation in the tumor microenvironment, contributing to cancer cell survival and proliferation. nih.gov A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were designed and synthesized as inhibitors of human carbonic anhydrases, including the tumor-associated isoforms CA IX and CA XII. nih.gov Several of these sulfonamide derivatives displayed inhibitory activity in the low nanomolar range and showed selectivity for the cancer-related isoforms over the cytosolic isoforms CA I and II. nih.gov

In a different context, the piperidine ring is a common feature in molecules with antimicrobial properties. biointerfaceresearch.com Studies on various piperidine derivatives have demonstrated their potential as antibacterial and antifungal agents. biointerfaceresearch.comresearchgate.netnih.gov For instance, piperidine-4-carboxamide has been used as a starting molecule for the synthesis of benzoyl and sulphonyl derivatives that exhibit antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. biointerfaceresearch.comresearchgate.net Another study identified a piperidine-4-carboxamide, MMV688844, as a bactericidal agent against Mycobacterium abscessus, acting as a DNA gyrase inhibitor. nih.gov

Table 2: CA IX Inhibition and Antimicrobial Activity of Piperidine Carboxamides This is an interactive table. Click on the headers to sort.

| Compound Class | Target/Activity | Potency/Effect | Reference |

|---|---|---|---|

| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides | hCA IX | Nanomolar inhibition (e.g., Ki = 0.8 nM) | nih.gov |

| Benzoyl/sulphonyl derivatives of Piperidine-4-carboxamide | Antimicrobial | Active against S. aureus, E. coli | researchgate.net |

| MMV688844 (a piperidine-4-carboxamide) | DNA gyrase (in M. abscessus) | Bactericidal | nih.gov |

The structural motif of this compound suggests potential interactions with other enzyme systems. The broad bioactivity of piperidine-containing compounds means that a range of other enzymes could be potential targets.

DNA Gyrase: As mentioned, a piperidine-4-carboxamide was found to inhibit DNA gyrase in mycobacteria, suggesting that this class of compounds could be developed as novel antibacterial agents. nih.gov

Nitric Oxide Synthase (NOS): 1H-Pyrazole-1-carboxamidines have been developed as competitive inhibitors of all three isoforms of nitric oxide synthase, indicating that carboxamidine-containing structures can target this family of enzymes. nih.gov

Cholinesterases (AChE/BChE): In the search for treatments for Alzheimer's disease, various heterocyclic compounds are explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Indazolyl carboxamides and ureas have shown inhibitory activity against these enzymes. csic.es Given the structural similarities, piperidine-based carboxamides could also be investigated for this activity.

The diverse enzymatic targets of molecules structurally related to this compound highlight the rich chemical space and wide-ranging biological activities of this compound class. Further research is necessary to specifically elucidate the enzymatic interactions and full mechanistic profile of this compound itself.

Receptor Binding and Modulation Studies

The unique three-dimensional structure of the phenylpiperidine core, combined with the hydrogen bonding capabilities of the carboxamide group, allows derivatives of this scaffold to bind to various receptors, often with high affinity and specificity. Research has focused on modifying the phenyl ring, the piperidine nitrogen, and the carboxamide moiety to tune the pharmacological profile of these compounds for specific targets.

Phenylpiperidine derivatives are a well-established class of synthetic opioids. The prototypical compound, meperidine, and the highly potent fentanyl are both members of this family. nih.govmdpi.com Their mechanism of action primarily involves agonism at the mu (μ)-opioid receptor, which is a G-protein coupled receptor (GPCR). arabjchem.org This interaction inhibits ascending pain pathways, leading to analgesia. arabjchem.org

The structure-activity relationship (SAR) of 4-phenylpiperidine (B165713) derivatives at opioid receptors is well-studied. The 4-phenyl group is a crucial component for analgesic activity. mdpi.com Modifications to the N-substituent on the piperidine ring significantly impact potency; for instance, replacing the N-methyl group of meperidine with an N-phenethyl group, as seen in fentanyl, dramatically increases binding affinity and potency. nih.govull.es The orientation of substituents on the piperidine ring is also critical, with computational docking studies showing that fentanyl and its derivatives typically place the hydrogen on the protonated amine in the axial position and the larger R-group in the equatorial position for optimal binding. nih.govull.es

While many phenylpiperidines are potent agonists, some derivatives have been shown to act on delta (δ) and kappa (κ) opioid receptors as well. arabjchem.org The development of selective agonists or antagonists for these receptors is an active area of research, aiming to separate the analgesic effects from unwanted side effects. A quantitative structure-activity relationship (QSAR) study using a neural network method was conducted on a series of 4-phenylpiperidine derivatives to correlate their molecular descriptors with their known analgesic activities as μ-opioid agonists, which could aid in the structural optimization of these compounds. nih.gov

Table 1: Opioid Receptor Binding Data for Select Phenylpiperidine Derivatives

| Compound | Receptor Target | Binding Affinity (Kᵢ) | Activity |

| Fentanyl | μ-Opioid Receptor | 0.007 to 214 nM ull.es | Agonist arabjchem.org |

| Meperidine | μ-Opioid Receptor | Correlates with fentanyl congeners nih.gov | Agonist nih.gov |

| Carfentanil | μ-Opioid Receptor | Sub-nanomolar nih.gov | Agonist nih.gov |

| Lofentanil | μ-Opioid Receptor | Sub-nanomolar nih.gov | Agonist nih.gov |

Note: Binding affinities can vary significantly based on experimental conditions.

Targeting the serotonin (B10506) 5-HT₂C receptor allosterically offers a novel therapeutic strategy for conditions like obesity and substance use disorders. nih.govwikipedia.org Instead of directly activating the receptor (orthosteric agonism), positive allosteric modulators (PAMs) enhance the effect of the endogenous neurotransmitter, serotonin. nih.gov Research has identified and optimized 4-phenylpiperidine-2-carboxamide analogs as potent 5-HT₂C PAMs. nih.govwikipedia.orgnih.govdrugbank.com

Starting from an initial screening hit, medicinal chemistry efforts focused on simplifying the structure to improve drug-like properties. nih.gov One key area of optimization was the lipophilic tail at the 4-position of the piperidine ring. By replacing a long undecyl chain with more compact cyclohexyl- or phenyl-containing fragments, researchers were able to reduce lipophilicity and the number of rotatable bonds. nih.govwikipedia.org This led to the discovery of compounds like CTW0415 (compound 12 in the cited study), which demonstrated improved pharmacokinetics and reduced off-target interactions while maintaining PAM activity. nih.govdrugbank.com These PAMs were shown to enhance intracellular calcium release in response to serotonin in cellular assays, without having any agonist activity on their own. nih.gov

Table 2: Activity of Select 4-Phenylpiperidine-2-carboxamide Analogs at the 5-HT₂C Receptor

| Compound | Activity | In Vitro Assay Readout |

| CYD-1-79 (Compound 3) | 5-HT₂C PAM | Enhanced Ca²⁺ release by ~23% above 5-HT max nih.gov |

| CTW0415 (Compound 12) | 5-HT₂C PAM | Potentiated effects of a selective 5-HT₂C agonist nih.govwikipedia.orgdrugbank.com |

Mineralocorticoid receptor (MR) antagonists are diuretic drugs that block the action of aldosterone, playing a role in managing conditions like heart failure and hypertension. scispace.com The currently available MRAs are primarily steroidal (e.g., spironolactone, eplerenone) or non-steroidal (e.g., finerenone). nih.govscispace.com There is significant interest in developing novel non-steroidal MRAs to achieve better tissue specificity and avoid the side effects associated with steroidal agents. nih.govnih.gov

Phenylpiperidine derivatives have been shown to interact with various dopamine receptor subtypes. Modification of the partial dopamine D2 receptor agonist 3-(1-benzylpiperidin-4-yl)phenol led to a series of functional D2 antagonists. nih.gov One such compound, pridopidine (B1678097) (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine), exhibits a unique "dopaminergic stabilizer" profile. nih.gov It binds competitively with low affinity to D2 receptors and has fast-off kinetics, which may allow it to modulate dopaminergic activity in a state-dependent manner, varying with local dopamine concentrations. nih.gov

The 4-phenylpiperidine scaffold is also a key feature in ligands targeting the D4 dopamine receptor. Researchers have developed 4-N-linked-heterocyclic piperidine derivatives with high affinity and selectivity for the human D4 receptor over D2 and D3 subtypes. youtube.com For example, one optimized compound demonstrated a binding affinity (Kᵢ) of 5.2 nM for the hD4 receptor. youtube.com Furthermore, studies on the neurotoxin MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and its analogs have provided insights into how phenylpiperidines can interact with the dopamine transporter (DAT), a key component in regulating dopamine levels. The metabolite MPP+ was found to be a potent competitive inhibitor of dopamine uptake.

Retinol-Binding Protein 4 (RBP4) is the primary transport protein for retinol (B82714) (Vitamin A) in the blood. Antagonizing the interaction between RBP4 and its carrier protein, transthyretin (TTR), is a therapeutic strategy for diseases like atrophic age-related macular degeneration and Stargardt disease, as it can reduce the accumulation of cytotoxic retinoid byproducts in the retina.

The piperidine-carboxamide scaffold has proven to be a highly effective core for the design of potent, non-retinoid RBP4 antagonists. Structure-based drug design, utilizing X-ray crystallography data, has guided the optimization of these compounds. In many of these antagonists, the piperidine core resides in the central channel of the RBP4 binding pocket. An attached aryl "head group" projects into a hydrophobic pocket, while a "bottom group" appendage, often a carboxylic acid, forms key interactions near the opening of the binding pocket.

Starting from lead compounds like A1120, which features a 4-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide structure, researchers have explored various modifications to improve potency and pharmacokinetic properties. This has included scaffold hopping from the piperidine core to other systems and replacing the carboxylic acid with bioisosteres to enhance metabolic stability.

Table 3: RBP4 Antagonist Activity for Select Piperidine-Core Compounds

| Compound | Core Scaffold | RBP4 Binding (SPA IC₅₀) | RBP4-TTR HTRF Assay (IC₅₀) |

| A1120 (Compound 3) | Piperidine | Potent | Not specified |

| Compound 7 | Piperidine scispace.com | 72.7 nM scispace.com | 0.294 µM scispace.com |

| Compound 43 | Bicyclic {3.3.0}-octahydrocyclopenta[c]pyrrolo | 72.7 nM | 0.294 µM |

| Compound (±)-45 | Bicyclic {3.3.0}-octahydrocyclopenta[c]pyrrolo | 148.5 nM | 0.481 µM |

SPA: Scintillation Proximity Assay; HTRF: Homogeneous Time-Resolved Fluorescence.

The versatility of the piperidine-carboxamide scaffold extends to a range of other GPCRs beyond the opioid, serotonin, and dopamine systems.

CCR5 Receptor: Piperidine-4-carboxamide derivatives have been developed as potent antagonists of the C-C chemokine receptor type 5 (CCR5), a co-receptor used by the HIV-1 virus to enter host cells. Optimization of a lead series by introducing a carbamoyl (B1232498) group to the benzylpiperidine moiety led to compound 5f, which had an IC₅₀ of 5.8 nM in a membrane fusion assay. Further refinement resulted in TAK-220, a clinical candidate with an IC₅₀ of 0.42 nM in the fusion assay and a mean EC₅₀ of 1.1 nM against HIV-1 clinical isolates.

Melanin-Concentrating Hormone Receptor 1 (MCH R1): Substituted piperidine phenylamide analogs have been identified as potent MCH R1 antagonists, with many compounds exhibiting single-digit nanomolar activity. These were developed through the isosteric replacement of a urea (B33335) group in a lead compound, followed by SAR exploration of substituents on the phenyl rings and the piperidine nitrogen.

P2Y₁₄ Receptor: The P2Y₁₄ receptor is another GPCR target for which piperidine-containing antagonists have been designed. Starting from a known zwitterionic antagonist, modifications to the terminal piperidine moiety led to analogs like piperidine amide 11, which maintained moderate receptor affinity with an IC₅₀ value ≤300 nM.

Sigma (σ) Receptors: While not classic GPCRs, sigma receptors are another important target. Phenylpiperazine and 4-phenylpiperidine derivatives have been synthesized as high-affinity sigma receptor ligands (Kᵢ = 1-10 nM), showing selectivity over dopamine and phencyclidine receptors.

Analysis of Allosteric Modulation Mechanisms by this compound Analogs

Analogs of this compound have been investigated as allosteric modulators, particularly for G protein-coupled receptors (GPCRs) like the cannabinoid type-1 (CB1) receptor. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. This binding event can modulate the affinity and/or efficacy of the orthosteric ligand, offering a more nuanced approach to altering receptor activity compared to direct agonists or antagonists. nih.gov

Research on urea-based analogs, such as 3-(4-chlorophenyl)-1-(phenethyl)urea derivatives, provides a framework for understanding the potential allosteric modulation mechanisms of compounds related to this compound. nih.gov The structure-activity relationship (SAR) studies on these analogs highlight the importance of specific substitutions on the phenyl ring for allosteric modulatory activity. For instance, the introduction of electron-withdrawing groups at the 3-position of the phenyl ring was found to enhance CB1 allosteric modulation. nih.gov

The mechanism of allosteric modulation by these analogs often involves conformational changes in the receptor that affect the binding or signaling of the primary ligand. This can manifest as either positive allosteric modulation (PAM), enhancing the effect of the endogenous ligand, or negative allosteric modulation (NAM), reducing its effect. For example, certain analogs have been shown to act as NAMs of the CB1 receptor, attenuating the signaling pathways activated by orthosteric agonists. nih.gov These modulatory effects are typically assessed using functional assays such as calcium mobilization, cAMP, and GTPγS assays. nih.gov

The following table summarizes the structure-activity relationships of some allosteric modulators analogous to the this compound scaffold, highlighting the impact of different substituents on their potency.

| Analog | Substitution on Phenethyl Group | Potency (pIC50) | Effect on CB1 Receptor |

| Analog 1 | 3-chloro | High | Negative Allosteric Modulator |

| Analog 2 | 4-chloro | Lower than 3-chloro analog | Negative Allosteric Modulator |

| Analog 3 | 3-methyl | High | Negative Allosteric Modulator |

| Analog 4 | 4-methyl | Lower than 3-methyl analog | Negative Allosteric Modulator |

| Analog 5 | 3,5-dichloro | High | Negative Allosteric Modulator |

This data is derived from studies on related urea-based analogs and is presented to illustrate the principles of allosteric modulation that could be applicable to this compound analogs. nih.gov

Target Engagement and Selectivity Profiling in Biological Systems

The biological targets of this compound and its derivatives are diverse, reflecting the versatility of the phenylpiperidine scaffold in interacting with various biological macromolecules. painphysicianjournal.com While direct target engagement studies on this compound itself are not extensively reported in the provided literature, the activities of its analogs suggest potential interactions with several key protein families.

One area of significant interest is in cancer therapy. N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in melanoma cells, indicating a potential interaction with pathways that regulate cell cycle and survival. nih.gov The antiproliferative activity of these compounds was found to be dependent on the specific structure, with the piperidine-3-carboxamide moiety being crucial for activity. nih.gov For instance, the regioisomeric piperidine-4-carboxamide was inactive, and replacing the piperidine ring with smaller heterocycles like pyrrolidine or azetidine (B1206935) led to a decrease in activity. nih.gov

Furthermore, the broader class of phenylpiperidine derivatives is well-known for its interaction with opioid receptors, particularly the mu-opioid receptor, leading to analgesic effects. painphysicianjournal.com While the primary focus of many of these agents is orthosteric agonism, the potential for allosteric modulation at these receptors by specifically designed analogs cannot be ruled out.

Selectivity profiling is a critical aspect of drug development to minimize off-target effects. For instance, in the development of pyridyl carboxamides as Nav1.8 inhibitors for pain, extensive selectivity screening against other sodium channel subtypes is crucial. nih.gov Similarly, for analogs of this compound targeting a specific receptor, a comprehensive selectivity screen against a panel of other receptors, ion channels, and enzymes would be necessary to establish a favorable therapeutic window. A study on a CB1 negative allosteric modulator showed no activity at over 50 other protein targets, demonstrating high selectivity. nih.gov

The table below outlines the observed biological activities and potential targets for analogs of this compound based on available research.

| Analog Class | Observed Biological Activity | Potential Biological Target(s) | Key Structural Features |

| N-arylpiperidine-3-carboxamides | Induces senescence-like phenotype in melanoma cells | Cellular pathways regulating cell cycle and senescence | Piperidine-3-carboxamide moiety |

| Phenylpiperidine derivatives | Analgesia | Mu-opioid receptor | Phenyl group directly attached to the piperidine ring |

| Urea-based CB1 NAMs | Attenuation of cocaine-seeking behavior | Cannabinoid Type-1 (CB1) receptor (allosteric site) | Substituted phenethylurea (B1617125) group |

| Pyridyl carboxamides | Inhibition of voltage-gated sodium channels | Nav1.8 | Trifluoromethyl pyridine (B92270) core |

This table synthesizes findings from various studies on related compound classes to infer the potential target engagement and selectivity profile for the this compound scaffold. nih.govpainphysicianjournal.comnih.govnih.gov

Pharmacological Profiles and Therapeutic Potential of 1 Phenylpiperidine 3 Carboxamide Analogs

In Vitro Pharmacological Characterization

The initial assessment of the therapeutic potential of 1-phenylpiperidine-3-carboxamide analogs involves a series of in vitro studies to determine their activity at a cellular and molecular level. These assays are crucial for establishing efficacy, potency, and mechanism of action.

Cell-based assays are fundamental in determining the functional effects of novel compounds. For phenylpiperidine derivatives, various cell systems have been employed to quantify their efficacy and potency. The MTT assay, for instance, has been used to assess the cellular viability of cells treated with novel piperidine (B6355638) derivatives, indicating the concentration at which these compounds may exert cytotoxic effects nih.gov.

In the context of G-protein coupled receptors, Chinese hamster ovary (CHO) cells transfected with the human mu-opioid receptor have been utilized. In these cells, the ability of 4-phenylpiperidine (B165713) analogs to inhibit forskolin-stimulated cyclic AMP (cAMP) accumulation is measured to determine their inhibitory concentration (IC50). Furthermore, functional potency (EC50) and efficacy have been evaluated through [³⁵S]guanosine-5'-O-(3-thio)triphosphate ([³⁵S]GTPγS) binding assays, which measure receptor activation glucagon.com.

For analogs targeting the trace amine-associated receptor 1 (TAAR1), a dose-dependent activation of the receptor was observed, leading to the determination of a promising EC50 value nih.gov. Additionally, in cancer research, the CT26 cell line has been used to evaluate the antitumor efficacy of certain urea-containing 1-phenylpiperidine (B1584701) derivatives nih.gov. In studies related to metabolic disorders, the L6 rat skeletal muscle cell line has been used to measure glucose uptake, demonstrating the potential of piperine (B192125), a related piperidine-containing compound, to alleviate hyperglycemic conditions nih.gov.

To understand the specific molecular targets of this compound analogs, receptor binding and ligand displacement assays are employed. These assays determine the affinity of a compound for a particular receptor, typically expressed as the inhibition constant (Ki) or dissociation constant (Kd).

Studies on 4-phenylpiperidine analogs have revealed potent affinity and selectivity for the human mu-opioid receptor, with Ki values in the low nanomolar range. For comparison, the affinity for delta and kappa opioid receptors was found to be significantly lower glucagon.com. Molecular docking studies have been used to predict the binding affinity of fentanyl analogs, which are also phenylpiperidine derivatives, to the mu-opioid receptor semanticscholar.org.

Beyond opioid receptors, analogs have been developed to target other central nervous system receptors. For example, pridopidine (B1678097), a 4-phenylpiperidine derivative, was found to bind competitively to the dopamine (B1211576) D2 receptor preprints.org. Other novel 1-phenylpiperazine (B188723) and 4-phenylpiperidine derivatives have been shown to bind to sigma receptors with high affinity (Ki = 1-10 nM) nih.gov. In a different therapeutic area, a novel 1-phenylpiperidine derivative demonstrated a strong binding affinity to β-catenin with a Kd of 82 nM, indicating its potential in oncology nih.gov.

Interactive Table: Receptor Binding Affinities of Phenylpiperidine Analogs

| Compound/Analog Series | Receptor | Binding Affinity (K_i / K_d) |

| Loperamide (B1203769) | mu-opioid | K_i = 3 nM |

| Loperamide | delta-opioid | K_i = 48 nM |

| Loperamide | kappa-opioid | K_i = 1156 nM |

| Phenylpiperidine Derivative (Compound 28) | β-catenin | K_d = 82 nM nih.gov |

| 4-Phenylpiperidine & 1-Phenylpiperazine Analogs | Sigma | K_i = 1-10 nM nih.gov |

| Fentanyl Analog (N-phenethylnormorphine) | mu-opioid | K_i = 0.93 nM nih.gov |

The therapeutic effects of this compound analogs can also be mediated through the inhibition of specific enzymes. In vitro assays are used to quantify the inhibitory potential of these compounds, typically reported as the half-maximal inhibitory concentration (IC50).

A series of N-substituted derivatives of a phenyl carbamoyl (B1232498) piperidine-triazole compound were screened for their inhibitory activity against the 15-lipoxygenase (15-LOX) enzyme, which is involved in inflammatory processes. Several of these compounds displayed potent inhibitory potential with IC50 values ranging from 9.25 to 21.82 µM nih.gov.

In a separate line of research, sulfonamide-substituted 1,3,5-triphenyl pyrazoline derivatives, which share structural similarities with phenylpiperidine compounds, were evaluated as tyrosinase inhibitors. Some of these compounds exhibited stronger tyrosinase inhibitory effects than the reference drug, kojic acid, with one compound showing an IC50 value of 30.14 µM painphysicianjournal.com.

Interactive Table: Enzyme Inhibition by Phenylpiperidine-Related Analogs

| Compound Series | Target Enzyme | IC50 Values (µM) |

| Phenyl carbamoyl piperidine-triazole derivatives | 15-Lipoxygenase (15-LOX) | 9.25 - 46.91 nih.gov |

| Sulfonamide-substituted triphenyl pyrazolines | Tyrosinase | starting from 30.14 painphysicianjournal.com |

In Vivo Efficacy Studies in Preclinical Disease Models

Following promising in vitro results, this compound analogs are advanced to in vivo studies using preclinical disease models to assess their efficacy in a whole-organism context.

Certain phenylpiperidine opioid antagonists have demonstrated efficacy in promoting weight loss in both lean and obese Zucker rats, a well-established animal model for obesity and metabolic syndrome nih.gov. The mechanism for this effect is suggested to be related to their high affinity for a subtype of kappa opioid receptors nih.gov.

While direct studies on this compound in metabolic models are limited, research on related structures provides insight. For instance, piperine, an alkaloid containing a piperidine ring, has been shown to ameliorate insulin (B600854) resistance in obese mice. In these studies, piperine treatment significantly improved glucose tolerance and systemic insulin sensitivity nih.gov. Furthermore, studies on other piper-containing compounds have shown reductions in visceral fat deposition, fasting blood glucose, and improvements in lipid profiles in animal models of metabolic syndrome semanticscholar.org. In nicotinamide-streptozotocin induced diabetic rats, a compound formulation demonstrated a significant reduction in fasting blood glucose levels and improved glucose utilization in an oral glucose tolerance test (OGTT) preprints.org.

Phenylpiperidine derivatives have been extensively studied in preclinical models of neurological and psychiatric disorders, particularly for pain. For example, a novel pentacyclic pyridoindole heterocycle showed potent anti-hyperalgesic activity in rat models of neuropathic pain, including chronic constriction injury (CCI) and spinal nerve ligation (SNL) researchgate.net. The pain-relieving efficacy of this compound was also demonstrated in a paclitaxel-induced neuropathic pain model researchgate.net. Other studies have explored the synergistic effects of peripherally restricted cannabinoid and mu-opioid receptor agonists in attenuating neuropathic mechanical hypersensitivity in mice. Fentanyl, a potent phenylpiperidine opioid, is known to produce analgesic and sedative effects by acting as a mu-opioid receptor agonist nih.gov.

In models assessing effects on the central nervous system beyond pain, the 4-phenylpiperidine derivative pridopidine was shown to dose-dependently reduce locomotor hyperactivity preprints.org. In a different model, the unilateral microinjection of sigma (σ) receptor agonists into the red nucleus of rats induces neck dystonia, providing a model to test the antidystonic effects of σ receptor antagonists researchgate.net.

Anti-cancer and Anti-microbial Activities of Related Carboxamides

The carboxamide functional group is a key feature in numerous compounds demonstrating a wide array of biological activities, including anti-cancer and anti-microbial effects. nih.gov Research into various carboxamide derivatives has revealed their potential to inhibit the growth of cancer cells and combat microbial infections. nih.govnih.gov

In the realm of oncology, derivatives of N-arylpiperidine-3-carboxamide have been identified as potential anti-melanoma agents. nih.gov Through high-throughput screening, a compound with an N-arylpiperidine-3-carboxamide scaffold was found to induce a senescence-like phenotype in human melanoma A375 cells, suggesting a mechanism for halting cancer cell proliferation without causing significant toxicity to normal cells. nih.gov Further structure-activity relationship (SAR) studies led to the identification of a more potent analog, compound 54 , which demonstrated significant antiproliferative activity against melanoma cells in vitro. nih.gov The integrity of the piperidine-3-carboxamide moiety was found to be crucial for this activity. nih.gov Similarly, other studies on different classes of carboxamides, such as chroman carboxamide analogs and indole-aryl amides, have shown promising antiproliferative activities against various human cancer cell lines, including breast (MCF-7), cervical (HeLa), liver (HepG2), and colon (HT29) cancer. researchgate.netmdpi.com For instance, one indole (B1671886) derivative, compound 5 , was notably selective against the HT29 colon cancer cell line, inducing cell cycle arrest and apoptosis. mdpi.com Another study on 3-phenyl-1-phenylsulfonyl pyrazoles containing an aminoguanidine (B1677879) moiety found that all tested compounds exhibited excellent activity against investigated cancer cells, with IC50 values ranging from 1.90 to 54.53 µM. nih.gov

Regarding anti-microbial properties, various carboxamide derivatives have shown significant potential. Carbamothioyl-furan-2-carboxamide derivatives, which contain both carboxamide and carbamothioyl moieties, have been evaluated for their anti-microbial effects. nih.gov These compounds demonstrated notable activity against several bacterial and fungal strains. nih.gov Their lipophilicity, enhanced by the presence of aromatic moieties, is thought to contribute to their high anti-bacterial activity. nih.gov In another study, a series of 3-phenyl-1-phenylsulfonyl pyrazoles with an aminoguanidine component showed broad-spectrum antimicrobial activity, with minimum inhibitory concentration (MIC) values between 2 and 64 μg/ml against the tested strains. nih.gov Compound 5k from this series was particularly effective against Bacillus subtilis and multidrug-resistant Staphylococcus aureus, with an MIC of 2 μg/ml. nih.gov

Table 1: Anti-cancer Activity of Selected Carboxamide Analogs

| Compound/Analog Class | Cancer Cell Line | Activity Metric (IC₅₀) | Source |

|---|---|---|---|

| N-arylpiperidine-3-carboxamide (Compound 54 ) | Human Melanoma (A375) | Potent growth inhibition | nih.gov |

| Indole-aryl amide (Compound 2 ) | Breast (MCF7) | 0.81 µM | mdpi.com |

| Indole-aryl amide (Compound 2 ) | Prostate (PC3) | 2.13 µM | mdpi.com |

| Indole-aryl amide (Compound 3 ) | Cervical (HeLa) | 5.64 µM | mdpi.com |

| Indole-aryl amide (Compound 4 ) | Colon (HT29) | 0.96 µM | mdpi.com |

| Indole-aryl amide (Compound 4 ) | Cervical (HeLa) | 1.87 µM | mdpi.com |

| Indole-aryl amide (Compound 4 ) | Breast (MCF7) | 0.84 µM | mdpi.com |

| Indole-aryl amide (Compound 5 ) | Colon (HT29) | 2.61 µM | mdpi.com |

| Indole-aryl amide (Compound 5 ) | Prostate (PC3) | 0.39 µM | mdpi.com |

| Indole-aryl amide (Compound 5 ) | Leukemia (J6) | 0.37 µM | mdpi.com |

| 3-phenyl-1-phenylsulfonyl pyrazole (B372694) (Compound 5f ) | Lung (A549) | 1.90 µM | nih.gov |

| Chroman carboxamide (Compound 5k ) | Breast (MCF-7) | GI₅₀ = 40.9 µM | researchgate.net |

| Chroman carboxamide (Compound 5l ) | Breast (MCF-7) | GI₅₀ = 41.1 µM | researchgate.net |

Bone Disease Models, Including Osteoporosis

The therapeutic potential of piperidine-3-carboxamide derivatives extends to the treatment of bone diseases like osteoporosis. mdpi.com Osteoporosis is characterized by low bone mineral density and architectural deterioration of bone, leading to an increased risk of fracture. mdpi.com A key enzyme involved in the degradation of bone collagen by osteoclasts is Cathepsin K (Cat K). mdpi.com Consequently, inhibiting Cat K is a primary strategy for developing anti-resorptive agents to combat diseases involving excessive bone resorption. mdpi.com

In this context, a series of novel piperidine-3-carboxamide derivatives were designed, synthesized, and assessed for their inhibitory action against Cat K. mdpi.com Molecular docking studies guided the design, showing that the compounds could fit into the active pockets of the Cat K enzyme. mdpi.com Among the synthesized compounds, a derivative designated as H-9 emerged as the most potent inhibitor, with an IC₅₀ value of 0.08 µM. mdpi.com In vitro experiments confirmed that compound H-9 possessed anti-bone resorption effects comparable to MIV-711, a known Cat K inhibitor that has undergone clinical investigation for bone metabolic diseases. mdpi.com This highlights the potential of the piperidine-3-carboxamide scaffold as a foundation for developing new therapeutics for osteoporosis. mdpi.com

Table 2: Cathepsin K Inhibitory Activity of Piperidine-3-carboxamide Analogs

| Compound | Target | Activity Metric (IC₅₀) | Therapeutic Area | Source |

|---|---|---|---|---|

| H-9 | Cathepsin K | 0.08 µM | Osteoporosis | mdpi.com |

Hepatic Steatosis Models

Hepatic steatosis, a hallmark of nonalcoholic fatty liver disease (NAFLD), involves the accumulation of lipids within the liver. mdpi.comnih.gov The molecular mechanisms are complex, involving pathways of lipid metabolism, inflammation, and oxidative stress. mdpi.comnih.gov Key regulators in hepatic lipid homeostasis include peroxisome proliferator-activated receptor alpha (PPARα), which governs fatty acid oxidation, and sterol regulatory element-binding protein-1c (SREBP-1c), a transcription factor for lipogenesis genes. mdpi.com

While direct studies on this compound in hepatic steatosis models are not prevalent, research into the broader context of liver lipid metabolism provides a framework for potential investigation. For instance, studies using in vitro models of hepatic steatosis in primary human hepatocytes (PHHs) have shown that treatment with free fatty acids (FFAs) induces changes analogous to the early stages of NAFLD. mdpi.com In these models, there is an upregulation of PPARα protein expression and its target genes involved in fatty acid transport and activation. mdpi.com

Furthermore, investigations into liver-specific fatty acid-binding protein (FABP1) have shown its critical role in intracellular lipid metabolism. nih.gov Knockdown of FABP1 in the livers of mice with NAFLD led to a decrease in liver weight, hepatic triglyceride accumulation, and reduced markers of inflammation and oxidative stress. nih.gov This suggests that targeting proteins involved in hepatic fatty acid uptake and trafficking could be a viable strategy against NAFLD. nih.gov Given the diverse biological activities of piperidine carboxamides, exploring their effects on targets like FABP1 or their ability to modulate pathways governed by PPARα and SREBP-1c could be a future research direction for their application in hepatic steatosis.

Drug Metabolism and Pharmacokinetics (DMPK) Considerations for this compound Analogs

In Vitro Prediction of Absorption, Distribution, and Elimination (e.g., brain penetration, plasma/S9 stability)

The preclinical assessment of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for predicting its in vivo behavior. In vitro assays are fundamental tools for this early-stage evaluation. umich.edunih.gov